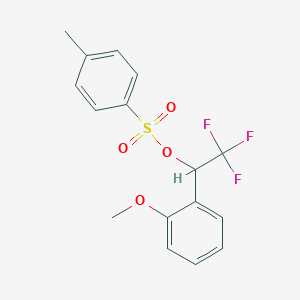

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate

Description

Properties

CAS No. |

1356109-04-0 |

|---|---|

Molecular Formula |

C16H15F3O4S |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

[2,2,2-trifluoro-1-(2-methoxyphenyl)ethyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H15F3O4S/c1-11-7-9-12(10-8-11)24(20,21)23-15(16(17,18)19)13-5-3-4-6-14(13)22-2/h3-10,15H,1-2H3 |

InChI Key |

VRQMCNVOWAJNHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products:

Substitution Reactions: Products include azides, nitriles, and substituted amines depending on the nucleophile used.

Oxidation: Products include carboxylic acids and ketones.

Scientific Research Applications

Chemistry: 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to introduce trifluoromethyl groups into drug candidates, enhancing their metabolic stability and bioavailability .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles . The sulfonate group is a good leaving group, facilitating these reactions. Molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

(a) 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzenesulfonate

- Key difference : Replacement of the 2-methoxyphenyl group with a 4-methylthiazole ring.

- Properties : Molecular weight = 351.37 g/mol; powder form; stored at room temperature .

(b) Hydrazone-Based Aryl Sulfonates (4k–4n)

- Examples :

- 4-((2-((4-nitrophenyl)sulfonyl)hydrazinylidene)methyl)-2-methoxyphenyl 4-methylbenzenesulfonate (4n).

- 4-((2-((4-bromophenyl)sulfonyl)hydrazinylidene)methyl)-2-methoxyphenyl 4-methylbenzenesulfonate (4l).

- Key differences: Introduction of hydrazone linkages and substituents (NO₂, Br, Cl) on the aryl group.

- Properties : Melting points range from 168–192°C; characterized by distinct ¹H/¹³C-NMR shifts (e.g., δ 8.2–8.4 ppm for nitro groups) .

- Impact: Electron-withdrawing groups (e.g., NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the methoxy group.

Variations in the Sulfonate-Bearing Chain

(a) 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate

- Key difference : A polyethylene glycol-like chain replaces the trifluoroethyl-methoxyphenyl group.

- Properties : Higher hydrophilicity due to hydroxyethoxy groups; used in polymer chemistry .

- Impact : Increased water solubility contrasts with the hydrophobic trifluoroethyl group in the target compound.

(b) 1-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate

- Key difference : Lacks both trifluoro and methoxy groups.

- Synthesis: Derived from 4-methylacetophenone via NaBH₄ reduction and tosylation .

- Impact : Absence of fluorine reduces electron-withdrawing effects, making the sulfonate less reactive in substitution reactions.

Heteroatom and Functional Group Replacements

(a) 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate

- Key difference : Phthalimide group replaces the methoxyphenyl-trifluoroethyl moiety.

- Properties : Characterized by ¹⁵N NMR (δ 150.0–155.6 ppm) and used in fluorescence studies .

- Impact : The bulky phthalimide group may hinder steric access to the sulfonate group, reducing reactivity.

(b) 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl Hydrogen Methylphosphonate

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate (Target) | ~350–360 | 2-MeO-C₆H₄, CF₃ | Solid* | N/A |

| 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzenesulfonate | 351.37 | 4-Me-thiazole, CF₃ | Powder | N/A |

| 4n (Hydrazone nitro derivative) | ~450–470 | 4-NO₂, 2-MeO-C₆H₄ | Yellow solid | 192 |

| 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | ~280 | HO-(CH₂CH₂O)₂ | Liquid | N/A |

*Assumed based on structural analogs.

Table 2: Spectral Data Comparison

Key Findings and Implications

Fluorination Effects: The trifluoroethyl group enhances the leaving-group ability of the sulfonate, making the target compound more reactive in substitution reactions than non-fluorinated analogs .

Substituent Influence: Electron-withdrawing groups (e.g., NO₂ in 4n) increase electrophilicity, whereas methoxy groups donate electrons, modulating reactivity .

Structural Modifications : Replacing the methoxyphenyl group with heterocycles (e.g., thiazole) or hydrophilic chains (e.g., hydroxyethoxy) alters solubility and biological activity .

Biological Activity

The compound 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16F3O3S

- Molecular Weight : 351.35 g/mol

- CAS Number : [not provided]

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The sulfonate group contributes to its reactivity and potential as a leaving group in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study on related trifluoromethylated compounds showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .

Enzyme Inhibition

Fluorinated compounds have been studied for their ability to inhibit specific enzymes. For instance, the inhibition of certain cytochrome P450 enzymes by fluorinated analogs has been documented. This inhibition can lead to altered metabolic pathways in organisms, which may contribute to the compound's therapeutic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of reactive intermediates that may interact with biological macromolecules.

- Membrane Permeability : The trifluoromethyl group enhances the compound's ability to cross lipid membranes, potentially affecting intracellular targets.

Study on Antimicrobial Activity

In a comparative study of various fluorinated compounds, this compound was tested for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition Experiment

A study investigated the enzyme inhibition properties of several sulfonated compounds. It was found that the compound exhibited a dose-dependent inhibition of acetylcholinesterase (AChE), with an IC50 value of approximately 50 µM. This suggests potential applications in treating neurodegenerative diseases where AChE modulation is beneficial .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aryl sulfonate esters typically involves nucleophilic substitution or esterification reactions. For example, starting materials like 2-methoxyphenylethanol derivatives can be reacted with 4-methylbenzenesulfonyl chloride under controlled conditions (e.g., using a base such as pyridine or triethylamine in anhydrous dichloromethane at 0–5°C). Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst selection to enhance yield and purity . Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : and NMR identify proton and carbon environments, with trifluoromethyl groups () showing distinct NMR signals near −60 to −70 ppm. IR spectroscopy confirms sulfonate ester bonds (S=O stretching at 1170–1370 cm) .

- Crystallography : Single-crystal X-ray diffraction reveals molecular geometry. For example, the crystal structure of a related compound (2,2,2-trifluoroethyl 4-methylbenzenesulfonate) shows monoclinic symmetry (), with intermolecular C–H···O interactions stabilizing the lattice .

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis susceptibility (common in sulfonate esters) under varying pH, temperature, and humidity. Accelerated degradation experiments (e.g., 40°C/75% relative humidity) combined with HPLC-MS analysis can identify decomposition products. Store in inert atmospheres (argon) at −20°C to minimize moisture and oxidative degradation .

Advanced Research Questions

Q. How do structural features (e.g., torsion angles, intermolecular interactions) influence the compound’s reactivity and solid-state behavior?

- Methodological Answer : Computational tools (e.g., density functional theory) model torsion angles (e.g., C–O–S–C dihedral angles) to predict steric hindrance. Crystallographic data (e.g., in the unit cell) reveal packing efficiency and hydrogen-bonding networks, which correlate with solubility and melting points . Intermolecular C–H···O interactions (2.5–3.0 Å) may stabilize transition states in nucleophilic substitution reactions .

Q. What computational strategies are used to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities to targets like sulfotransferases or cytochrome P450 enzymes. Pharmacophore models highlight critical interactions (e.g., sulfonate oxygen with catalytic lysine residues). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How can researchers resolve contradictions in reported catalytic activity data for sulfonate esters in organic synthesis?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or divergent reaction mechanisms. Systematic reproducibility studies should:

- Compare synthetic batches via LC-MS for purity.

- Use kinetic isotope effects (KIEs) or Hammett plots to elucidate mechanistic pathways.

- Apply statistical tools (e.g., ANOVA) to evaluate variability in reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.